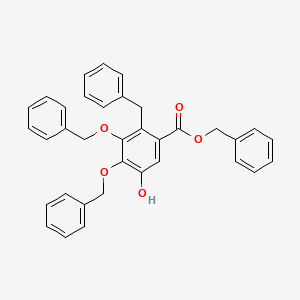

3-Acetamido-5-boronobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

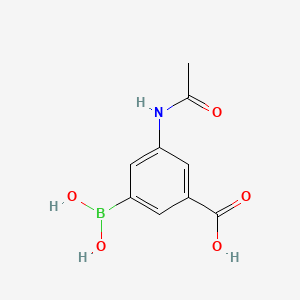

3-Acetamido-5-boronobenzoic acid, also known as 3-Acetamidophenylboronic acid, has a molecular weight of 178.98 . Its CAS number is 108749-15-1 .

Molecular Structure Analysis

The molecular formula of 3-Acetamido-5-boronobenzoic acid is C9H10BNO5 . Its average mass is 222.990 Da and its monoisotopic mass is 223.065201 Da .Physical And Chemical Properties Analysis

3-Acetamido-5-boronobenzoic acid has a density of 1.4±0.1 g/cm3 . Its index of refraction is 1.593 . It has 6 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 0.69 . Its polar surface area is 107 Å2 and its molar volume is 155.1±5.0 cm3 .Scientific Research Applications

Fluorescent Chemosensors

Boronic acid compounds, including 3-Acetamido-5-boronobenzoic acid, could potentially be applied in the development of selective fluorescent chemosensors. These sensors are crucial for detecting biologically active substances, which is vital for disease prevention, diagnosis, and treatment. Boronic acids interact with cis-diols to form rings used as reporters in fluorescent sensors, enabling the probing of carbohydrates and bioactive substances (Huang et al., 2012).

Biomedical Applications

Boronic acid-containing polymers, potentially including derivatives of 3-Acetamido-5-boronobenzoic acid, have shown promise in various biomedical applications. These applications range from HIV treatment, obesity, diabetes, to cancer therapy. The unique reactivity, solubility, and responsive nature of boronic acid polymers make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).

Enzyme Inhibitors

Boronic acids are key in developing potent enzyme inhibitors due to their ability to mimic the transition states of enzymatic reactions. For instance, transition state analogue boronic acid inhibitors have been designed to inhibit β-lactamase enzymes, showcasing the potential of boronic acids, including 3-Acetamido-5-boronobenzoic acid, in combating antibiotic resistance (Ness et al., 2000).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315) and serious eye irritation (H319). It may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 3-Acetamido-5-boronobenzoic acid are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It is known that the compound contains a boronic acid moiety, which is often involved in forming reversible covalent complexes with proteins, particularly enzymes . This suggests that the compound may interact with its targets through the formation of such complexes, leading to changes in the function of the target proteins .

Pharmacokinetics

As such, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of the compound . .

properties

IUPAC Name |

3-acetamido-5-boronobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4,15-16H,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYOFLNJWCEEBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)NC(=O)C)C(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657153 |

Source

|

| Record name | 3-Acetamido-5-boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamido-5-boronobenzoic acid | |

CAS RN |

108749-15-1 |

Source

|

| Record name | 3-Acetamido-5-boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)